2,2’-Binaphthyl

Übersicht

Beschreibung

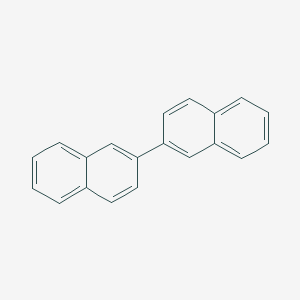

2,2’-Binaphthyl, also known as 2,2’-Binaphthalene, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 2-position on each ring. This compound is known for its unique structural properties, which make it a valuable component in various chemical applications .

Synthetic Routes and Reaction Conditions:

Hydroxyethylation Method: One common method involves the hydroxyethylation of 1,1’-bi(2-naphthol) using chloroethanol in the presence of a base such as sodium hydroxide or sodium carbonate.

Phosphine Ligand Synthesis: Another method involves the synthesis of 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) from BINOL via its bis triflate derivatives.

Industrial Production Methods: Industrial production often involves large-scale synthesis techniques to ensure high purity and yield. For example, the preparation of (±)-2,2’-bis(2-hydroxyethoxy)-1,1’-binaphthyl involves vacuum polishing and drying processes to achieve high thermal stability and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products:

Oxidation: Oxidized derivatives such as quinones.

Reduction: Reduced forms like dihydro derivatives.

Substitution: Various substituted binaphthyl compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,2’-Binaphthyl and its derivatives have a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2,2’-Binaphthyl, also known as BINAP, is a variety of prochiral ketones and olefins . These targets play a crucial role in various industrial processes, including the production of pharmaceuticals, agrochemicals, food additives, aromachemicals, and functional materials .

Mode of Action

BINAP interacts with its targets through asymmetric catalytic hydrogenation . This process involves the transformation of prochiral substrates into chiral products with high enantioselectivity . The compound’s chiral diphosphine ligand is key to this interaction, providing remarkable chiral recognition ability and broad applicability in various transition metal-catalyzed asymmetric reactions .

Biochemical Pathways

The primary biochemical pathway affected by BINAP is the asymmetric hydrogenation of prochiral ketones and olefins . This process leads to the production of various industrially important compounds . The exact downstream effects depend on the specific substrates involved, but they generally result in the creation of enantiomerically pure compounds .

Pharmacokinetics

The compound’s molecular weight of 2543252 suggests that it may have significant bioavailability.

Result of Action

The action of this compound results in the production of enantiomerically pure compounds through asymmetric catalysis . This is particularly important in industries where the biological activities of materials are often associated with their absolute configuration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of helical ladder polymers based on this compound has been shown to be affected by the length of the 2,2’-alkylenedioxy tethering groups . Additionally, the chiral conformation of poly (BINOL- alt -14DIB) and BINOL-14DIB cyclic dimers is stabilized or enhanced in the solid state .

Biochemische Analyse

Biochemical Properties

2,2’-Binaphthyl has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo rotamerism, a phenomenon where the molecule exists in two rotameric forms in which the naphthyls are rotated around the interconnecting quasi-single bond by different angles . Furthermore, it has been involved in lipase-catalyzed stereoselective acylation and deacylation reactions .

Cellular Effects

While specific cellular effects of this compound are not extensively studied, related compounds such as Bisphenol A (BPA) have been shown to impair both innate and adaptive immune mechanisms, interfering with cellular and humoral activities . Similarly, BPA has been found to impair neural stem cell proliferation and differentiation in the hippocampus and sub-ventricular zone .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and proteins. For instance, it has been used as a catalyst in the reduction of aryl ketones, β-keto esters, and α-amino ketones .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied using fluorescence steady-state and time-resolved analysis . The fluorescence spectra, lifetimes, and quantum yields of the two isomers at room temperature were derived from these studies .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. It is common practice in pharmacological studies to observe varying effects with different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that metabolic pathways are characterized by their ability to either synthesize molecules with the utilization of energy (anabolic pathway), or break down complex molecules and release energy in the process (catabolic pathway) .

Transport and Distribution

It is known that the transport of molecules across cellular barriers is essential for many aspects of cellular function .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Vergleich Mit ähnlichen Verbindungen

BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral ligand in asymmetric synthesis.

BINOL (1,1’-bi-2-naphthol): Another important chiral compound used in asymmetric catalysis.

Uniqueness: 2,2’-Binaphthyl is unique due to its ability to form stable, chiral complexes with transition metals, making it highly valuable in enantioselective catalysis. Its rigid structure and high thermal stability also distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

2-naphthalen-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBVBOUOMVTWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210112 | |

| Record name | 2,2'-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-78-2 | |

| Record name | 2,2′-Binaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Binaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Binaphthyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Y31U1TX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-binaphthyl?

A1: 2,2'-Binaphthyl has the molecular formula C20H14 and a molecular weight of 254.32 g/mol.

Q2: What are the key spectroscopic features of 2,2'-binaphthyl?

A2: 2,2'-Binaphthyl exhibits characteristic spectroscopic signals, including:* 1H NMR: Distinct aromatic proton signals, often influenced by the molecule's inherent chirality. []* Fluorescence Spectroscopy: Exhibits fluorescence, with variations depending on substituents and environmental factors like solvent polarity. [, ]

Q3: How does 2,2'-binaphthyl behave in the presence of Lewis acids?

A4: 2,2'-Binaphthyl can undergo Scholl cyclization reactions in the presence of Lewis acids like AlCl3, leading to the formation of perylene. This reaction proceeds through a series of rearrangements involving ipso-arenium ions. []

Q4: Can 2,2'-binaphthyl be functionalized?

A5: Yes, 2,2'-binaphthyl can be functionalized through various reactions. For example, it undergoes halogenation, lithiation, and reactions with Grignard reagents, allowing for the introduction of various substituents. These functionalized derivatives have been explored as ligands in asymmetric catalysis and as building blocks for more complex structures. [, , ]

Q5: What makes 2,2'-binaphthyl derivatives valuable in asymmetric catalysis?

A6: The inherent chirality of 2,2'-binaphthyl allows its derivatives, particularly those with additional coordinating groups, to act as efficient chiral ligands in asymmetric catalysis. They can induce high enantioselectivity in various reactions, including Diels-Alder reactions, hydrosilylations, and Heck-Matsuda arylations. [, ]

Q6: Can you provide an example of a 2,2'-binaphthyl-based catalyst and its application?

A7: Chiral Fe(III)-bipyridine diol complexes, utilizing a 2,2'-binaphthyl-derived ligand, have been successfully employed in asymmetric Diels-Alder reactions. These catalysts provide excellent enantioselectivities, especially in reactions involving cyclopentadiene and substituted acryloyloxazolidin-2-ones. []

Q7: How has computational chemistry been used to study 2,2'-binaphthyl?

A8: Computational methods, such as density functional theory (DFT), have been employed to investigate the conformational dynamics and reactivity of 2,2'-binaphthyl. For example, DFT calculations were used to study the mechanism of the Scholl cyclization reaction, providing insights into the role of ipso-arenium ions. []

Q8: Can computational chemistry predict the properties of 2,2'-binaphthyl derivatives?

A9: Yes, computational tools can be valuable for predicting properties and guiding the design of novel 2,2'-binaphthyl derivatives. For instance, in the development of asymmetric catalysts, DFT calculations can help screen potential ligands for their binding affinities, enantioselectivities, and reaction pathways. []

Q9: What are some material applications of 2,2'-binaphthyl derivatives?

A10: 2,2'-Binaphthyl derivatives have been incorporated into polymers, yielding materials with interesting properties. For example, polymers containing both 2,2'-binaphthyl and azobenzene units exhibit stimuli-responsive chiroptical behavior, with their optical activity being modulated by light or heat. []

Q10: How do the structural features of 2,2'-binaphthyl derivatives impact their function in materials?

A11: The ability of 2,2'-binaphthyl to introduce chirality and control molecular conformation is crucial in material applications. For example, in chiral polymers, the presence of 2,2'-binaphthyl units can lead to helical structures, influencing the material's optical and mechanical properties. []

Q11: What is known about the environmental impact and degradation of 2,2'-binaphthyl?

A12: While specific data on the environmental fate of 2,2'-binaphthyl may be limited, its structural similarity to naphthalene suggests potential concerns. Naphthalene is known for its persistence in the environment and potential toxicity. Further research is needed to assess the environmental impact and degradation pathways of 2,2'-binaphthyl and its derivatives. [, ]

Q12: What safety measures should be taken when handling 2,2'-binaphthyl and its derivatives?

A13: As with any chemical, it is crucial to handle 2,2'-binaphthyl and its derivatives with caution. This includes wearing appropriate personal protective equipment, such as gloves and safety goggles, and working in a well-ventilated area. It's important to consult the relevant Safety Data Sheets (SDS) for specific safety information. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)